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HaloTag Succinimidyl Ester O4 Ligand

Bioconjugation Protein labeling Linker chemistry

HaloTag Succinimidyl Ester (O4) Ligand (CAS 1060652-55-2) is a heterobifunctional chloroalkane building block with molecular formula C₂₂H₃₇ClN₂O₉ and a molecular weight of 508.99 g·mol⁻¹. The compound carries a succinimidyl ester (SE) warhead at one terminus, separated from the terminal 6-chlorohexyl group by a polyethylene glycol spacer composed of three ethylene glycol repeats (O4 spacer).

Molecular Formula C22H37ClN2O9
Molecular Weight 509.0 g/mol
Cat. No. B13446382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHaloTag Succinimidyl Ester O4 Ligand
Molecular FormulaC22H37ClN2O9
Molecular Weight509.0 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCC(=O)NCCOCCOCCOCCOCCCCCCCl
InChIInChI=1S/C22H37ClN2O9/c23-9-3-1-2-4-11-30-13-15-32-17-18-33-16-14-31-12-10-24-19(26)5-8-22(29)34-25-20(27)6-7-21(25)28/h1-18H2,(H,24,26)
InChIKeyGBWFRQMAQBSFOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HaloTag Succinimidyl Ester O4 Ligand – Molecular Identity, Core Chemistry, and Procurement-Relevant Specifications


HaloTag Succinimidyl Ester (O4) Ligand (CAS 1060652-55-2) is a heterobifunctional chloroalkane building block with molecular formula C₂₂H₃₇ClN₂O₉ and a molecular weight of 508.99 g·mol⁻¹ . The compound carries a succinimidyl ester (SE) warhead at one terminus, separated from the terminal 6-chlorohexyl group by a polyethylene glycol spacer composed of three ethylene glycol repeats (O4 spacer) . The SE group reacts specifically with primary amines to form stable amide bonds, while the chloroalkane moiety undergoes covalent, essentially irreversible ligation with the engineered HaloTag protein . This dual reactivity places the O4 ligand within the HaloTag Ligand Building Block portfolio as the extended-spacer succinimidyl ester variant, situated alongside the shorter O2 analog, the Amine O4 analog, and the Iodoacetamide O4 analog as interchangeable tool compounds for bioconjugation workflows.

Why HaloTag Succinimidyl Ester O4 Ligand Cannot Be Casually Replaced by the O2 Analog or Other HaloTag Building Blocks


The four HaloTag Ligand Building Blocks—Succinimidyl Ester O4, Succinimidyl Ester O2, Amine O4, and Iodoacetamide O4—differ fundamentally in reactive chemistry, spacer length, and the physicochemical properties that dictate bioconjugation efficiency. The succinimidyl ester variants (O4 vs. O2) share an amine-reactive warhead, yet the O4 spacer (three ethylene glycol repeats, ~17 atoms backbone) confers markedly greater aqueous solubility, reduced steric interference during conjugation to bulky biomolecules, and an extended reach that ensures the chloroalkane terminus can access the buried active site of HaloTag protein without requiring the coupled target to adopt strained conformations . Conversely, the O2 analog (one ethylene glycol repeat) may restrict labeling efficiency when the target amine sits within a sterically congested microenvironment, and it provides less shielding against non-specific hydrophobic interactions [1]. Swapping the SE group for the amine or iodoacetamide reactive groups completely redirects the conjugation chemistry toward carboxylic acid/sulfonyl halide or sulfhydryl nucleophiles, respectively, making the choice of building block critical for the specific functional groups available on the payload . These structural distinctions translate into quantifiable performance differences that directly impact experimental reproducibility and procurement decisions.

Quantitative Differentiation Evidence for HaloTag Succinimidyl Ester O4 Ligand – Head-to-Head and Cross-Study Comparisons


PEG Spacer Length: O4 (3 EG Units) vs. O2 (1 EG Unit) – Impact on Solubility and Conjugation Flexibility

The O4 variant incorporates three ethylene glycol repeats between the succinimidyl ester and chloroalkane groups, versus a single repeat in the O2 variant . This extended PEG₃ spacer increases the overall linker length to approximately 17 atoms (backbone), compared with roughly 9 atoms for the O2 linker, providing greater conformational freedom and reducing steric clashes during conjugation to large protein targets [1]. The additional ethylene glycol units also enhance aqueous solubility: the O4 ligand is soluble at ≥5 mg·mL⁻¹ in DMSO or DMF, whereas the shorter O2 analog exhibits lower solubility in aqueous-organic mixtures and may require higher organic solvent content to maintain solubility during conjugation reactions . In PROTAC linker studies employing the chloroalkane-PEG-VHL architecture, linkers with three ethylene glycol units (PEG₃) were the minimum length required to achieve positive cooperativity and successful ternary complex formation; linkers of zero, one, or two PEG units produced negative cooperativity and reduced degradation efficiency .

Bioconjugation Protein labeling Linker chemistry

Reactive Group Specificity: Succinimidyl Ester O4 vs. Amine O4 vs. Iodoacetamide O4

The O4 backbone can be paired with three distinct reactive termini. The succinimidyl ester (SE) O4 ligand reacts exclusively with primary amines (ε-amino groups of lysine residues, N-termini) to form stable amide bonds with zero-length crosslinking . The Amine O4 analog targets activated carboxylic acids, sulfonyl halides, and isocyanates . The Iodoacetamide O4 analog reacts with sulfhydryl groups (cysteine residues) . In a direct application comparison, the Lumit™ Immunoassay Labeling Kit specifies the SE O4 ligand for two-step antibody labeling, achieving covalent attachment to lysine amines on IgG with a recommended 30-fold molar excess of ligand to antibody in DMF, followed by incubation with HaloTag-LgBiT or HaloTag-SmBiT fusion proteins to generate functional NanoBiT® conjugates . This chemoselectivity means that substitution of SE O4 with Amine O4 would completely fail to label unmodified antibodies (which lack activated carboxyl groups for amine conjugation), while Iodoacetamide O4 would require reduction of interchain disulfides and would target a different residue set, altering conjugate stoichiometry and potentially impairing antigen-binding activity.

Chemoselectivity Antibody conjugation Payload attachment

Linker Length Optimization for HaloPROTAC Ternary Complex Formation: PEG₃ as the Minimum Functional Unit

In HaloPROTAC development, systematic variation of PEG linker length reveals a threshold effect: HaloPROTAC constructs bearing zero, one, or two ethylene glycol units (n = 0, 1, 2) exhibit negative cooperativity between the HaloTag-binding chloroalkane and the E3 ligase ligand, substantially reducing degradation efficiency . Constructs with three PEG units (n = 3, corresponding to the O4 spacer) are the minimum length that successfully induces protein–protein interaction and productive target ubiquitination . Longer linkers (n = 4, 5) further increase degradation efficiency: HaloPROTAC 2 (5-unit PEG) achieves nearly 70% degradation of GFP-HaloTag7 at 2.5 μM after 24 h treatment, compared to less than 20% degradation by HaloPROTAC 1 (shorter linker) [1]. HaloPROTAC 3 (PEG₄, 16-atom linker) achieves a DC₅₀ of 19 nM and 90% degradation at 625 nM . While these data derive from complete PROTAC molecules rather than the standalone SE O4 ligand, they establish that the O4-equivalent PEG₃ spacer represents the critical functional threshold for chloroalkane-containing bifunctional molecules, directly informing the choice of the O4 building block as the minimum-viable-length linker for HaloPROTAC synthesis.

Targeted protein degradation PROTAC design Ternary complex cooperativity

Validated Application: HaloTag SE O4 as Irreversible Blocking Agent in Pulse-Chase Protein Turnover Assays

In a published pulse-chase protocol tracking IGF2R-Halo turnover in HEK293T cells, HaloTag succinimidyl ester O4 ("Halo-O4") was employed as an irreversible blocking agent added immediately post-transfection to saturate pre-existing HaloTag fusion protein, preventing labeling of the "old" protein pool. At 24 h post-transfection, the blocking ligand was replaced by the fluorescent TMR probe to pulse-label newly synthesized IGF2R-Halo, enabling clean kinetic tracking of nascent protein without background from pre-existing pools [1]. This blocking application exploits the covalent, irreversible nature of the HaloTag–chloroalkane bond (k_off effectively zero under physiological conditions) and the O4 spacer's solubility and low steric profile, which ensure rapid and complete active-site occupancy even within the crowded intracellular environment. The shorter O2 analog or the amine/iodoacetamide variants could serve the same blocking function but with potentially slower on-rates due to reduced linker flexibility or incompatibility with intracellular reducing conditions (iodoacetamide), making the SE O4 ligand the documented standard for this demanding kinetic application.

Protein half-life Pulse-chase Metabolic labeling

HaloTag7 Binding Kinetics: Ligand Tunnel Accessibility Governed by Spacer Architecture

The HaloTag7 protein features a buried active site connected to the solvent by a narrow access tunnel. Systematic kinetic analysis shows that the incorporation rate of chloroalkane ligands depends on both the binding step (k₁, k₋₁) and the chemical ligation step (k₂), with the tunnel architecture being a critical determinant of ligand specificity [1]. For rhodamine-based HaloTag7 substrates, the three-step kinetic model (biphasic character) yields kon values in the range of 9.0–13.3 × 10⁶ M⁻¹·s⁻¹ and KD values spanning 86–385 nM depending on fluorophore identity and linker composition [2]. While these measurements were performed on fluorescently conjugated chloroalkane ligands rather than the standalone SE O4 building block, they establish that the linker region between the chloroalkane warhead and the coupled payload profoundly influences binding kinetics. The O4 spacer, with its extended and flexible PEG₃ architecture, is predicted to minimize steric interference during tunnel passage relative to the shorter O2 spacer, facilitating faster association rates for bulky payloads—a functional advantage that becomes decisive when the conjugated entity (antibody, nucleic acid, or solid-phase resin) is large and sterically demanding [1].

Enzyme kinetics Access tunnel Structure–activity relationship

High-Confidence Application Scenarios for HaloTag Succinimidyl Ester O4 Ligand – Anchored in Quantitative Evidence


Antibody Labeling for Homogeneous Immunoassays (Lumit™ Platform)

The SE O4 ligand is the specified amine-reactive building block for two-step antibody conjugation in the Lumit™ Immunoassay system. Antibodies are first labeled at lysine residues using a 30-fold molar excess of ligand in DMF, then incubated with HaloTag-LgBiT or HaloTag-SmBiT fusion proteins to generate NanoBiT® conjugates that produce luminescent signal upon analyte-driven subunit complementation . The O4 spacer provides the solubility and flexibility needed for efficient conjugation without antibody aggregation, and the covalent HaloTag linkage ensures stable, non-dissociable reporter assembly throughout the assay workflow.

Irreversible Blocking Agent in Pulse-Chase Protein Half-Life Studies

As demonstrated for IGF2R-Halo turnover analysis in HEK293T cells, the SE O4 ligand serves as an irreversible, cell-permeable blocking agent that saturates pre-existing HaloTag fusion protein, enabling clean kinetic tracking of nascent protein pools when followed by fluorescent TMR pulse labeling [1]. This protocol exploits the covalent irreversibility of the HaloTag–chloroalkane bond and the O4 linker's favorable intracellular accessibility.

Minimum-Viable-Linker Building Block for HaloPROTAC Synthesis

The O4-equivalent PEG₃ spacer is the shortest linker length that supports positive cooperativity and productive ternary complex formation in VHL-recruiting HaloPROTACs. Constructs with shorter linkers (PEG₀–₂) fail to induce target degradation, while PEG₃ and longer spacers enable efficient ubiquitination and proteasomal degradation of HaloTag7 fusion proteins in cell-based assays . Researchers designing chloroalkane-based degraders should select the SE O4 ligand or its carboxyl-terminated analog (Cl-C6-PEG4-O-CH₂COOH) as the foundational linker element.

Solid-Phase Immobilization of HaloTag Fusion Proteins for Biocatalysis and Affinity Purification

The SE O4 ligand enables covalent tethering of amine-functionalized solid supports (e.g., amino-modified agarose, magnetic beads, or sensor chips) to the HaloTag protein, creating oriented, irreversible immobilization that withstands denaturing wash conditions and repeated regeneration cycles . The extended O4 spacer minimizes steric constraints between the immobilized protein and the solid surface, preserving enzymatic activity or binding capacity, a functional advantage over the shorter O2 analog when the fused protein of interest is large or multimeric.

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